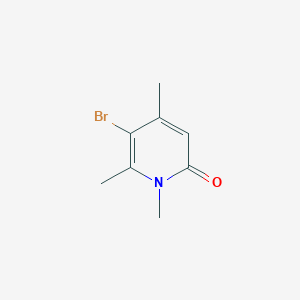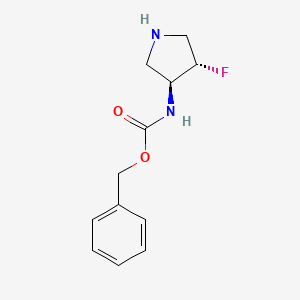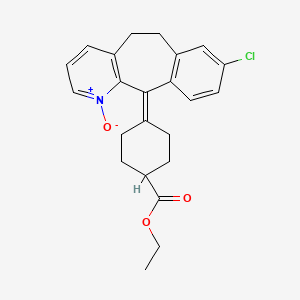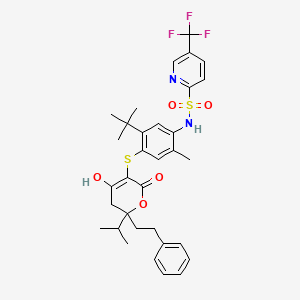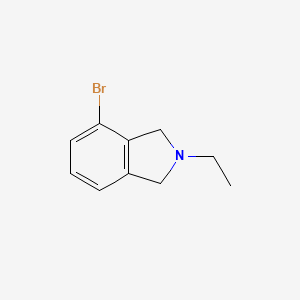
4-Bromo-2-ethylisoindoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-ethylisoindoline is a heterocyclic organic compound that belongs to the isoindoline family. Isoindolines are known for their significant presence in various bioactive molecules and synthetic compounds. The bromine and ethyl substituents on the isoindoline ring confer unique chemical properties to this compound, making it a subject of interest in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-ethylisoindoline typically involves the bromination of 2-ethylisoindoline. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the regioselectivity and yield of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-ethylisoindoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form 2-ethylisoindoline using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), catalysts (e.g., palladium, copper).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., ether, tetrahydrofuran).
Major Products:
Substitution: Derivatives with different functional groups replacing the bromine atom.
Oxidation: Aldehydes or carboxylic acids.
Reduction: 2-Ethylisoindoline.
Scientific Research Applications
4-Bromo-2-ethylisoindoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is used in the study of biological pathways and as a probe to investigate enzyme activities.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 4-Bromo-2-ethylisoindoline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and ethyl substituents influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-Ethylisoindoline: Lacks the bromine substituent, resulting in different reactivity and biological activity.
4-Bromoisoindoline: Lacks the ethyl group, affecting its chemical properties and applications.
2-Bromo-3-ethylisoindoline:
Uniqueness: 4-Bromo-2-ethylisoindoline is unique due to the combined presence of both bromine and ethyl substituents on the isoindoline ring. This combination imparts distinct chemical properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H12BrN |
|---|---|
Molecular Weight |
226.11 g/mol |
IUPAC Name |
4-bromo-2-ethyl-1,3-dihydroisoindole |
InChI |
InChI=1S/C10H12BrN/c1-2-12-6-8-4-3-5-10(11)9(8)7-12/h3-5H,2,6-7H2,1H3 |
InChI Key |
MWIIZYQWNKOMIP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC2=C(C1)C(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Leucine, N-[[4-(2-methylphenoxy)phenyl]sulfonyl]-](/img/structure/B13031778.png)
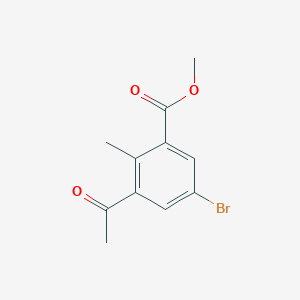
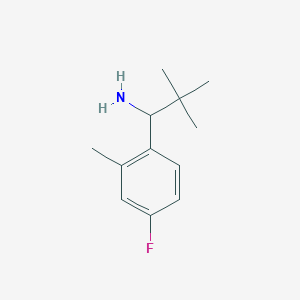
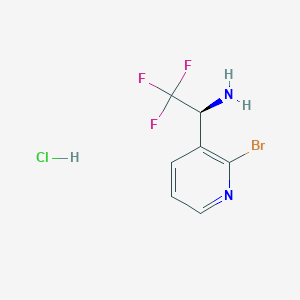
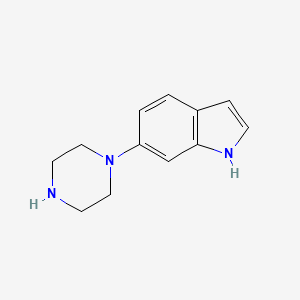

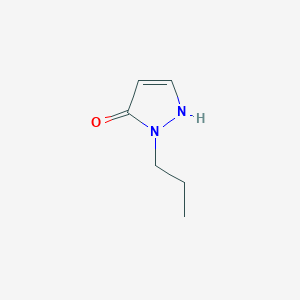
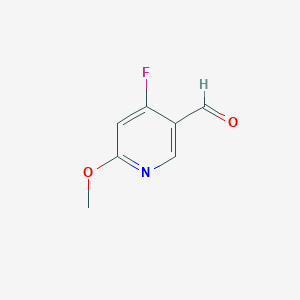
![1-[3-(Trifluoromethoxy)phenyl]ethane-1,2-diamine](/img/structure/B13031810.png)
